molecular formula C17H24N2O3S B6573302 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide CAS No. 946299-97-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide

Cat. No. B6573302
CAS RN: 946299-97-4
M. Wt: 336.5 g/mol
InChI Key: QLCPXBNPJYPZNA-UHFFFAOYSA-N
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Description

The compound "1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine" is similar to the one you’re asking about. It has a molecular weight of 240.33 and is a powder at room temperature .


Molecular Structure Analysis

The structure of “1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” includes a tetrahydroquinoline ring with an ethanesulfonyl group attached . Another related compound, “N,N-dibenzyl-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide”, contains a total of 63 bonds, including 35 non-H bonds, 21 multiple bonds, 7 rotatable bonds, 3 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aromatic), and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

The compound “1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” has a molecular weight of 240.33 .

Safety and Hazards

The safety information for “1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” indicates that it is a warning substance with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCPXBNPJYPZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide

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